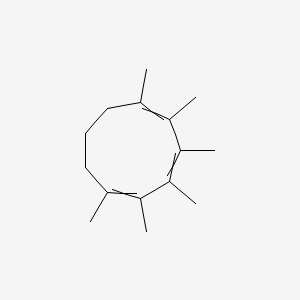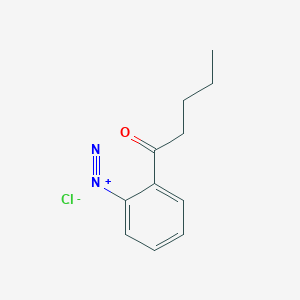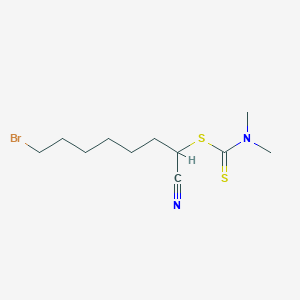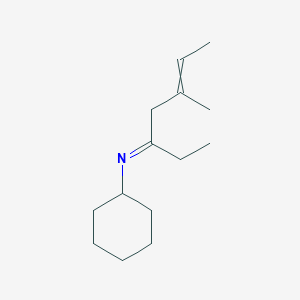![molecular formula C13H26O4Si B14590376 Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1) CAS No. 61305-28-0](/img/structure/B14590376.png)
Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1) is a complex organic compound that features a cyclopentene ring substituted with an acetic acid group and a tert-butyl(dimethyl)silyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The cyclopentene ring can be introduced through a series of reactions, including Horner–Wadsworth–Emmons olefination .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopentene ring or other parts of the molecule.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under acidic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like hydrochloric acid for deprotection reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action for acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol involves its ability to participate in various chemical reactions due to its functional groups. The tert-butyl(dimethyl)silyl ether provides stability and protection to the hydroxyl group, allowing for selective reactions at other sites on the molecule . The cyclopentene ring and acetic acid group can undergo transformations that are crucial for the synthesis of more complex structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyloxy)acetaldehyde: Used in similar synthetic applications and provides a comparison in terms of reactivity and stability.
tert-Butyl 4-[(E)-But-1-en-3-yloxy]cyclopent-2-en-1-ol: Another compound with a similar structure but different functional groups, leading to varied reactivity.
Uniqueness
Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring with a tert-butyl(dimethyl)silyl ether and an acetic acid group. This combination allows for a wide range of chemical transformations and applications in research, making it a valuable compound in the field of organic chemistry.
Eigenschaften
CAS-Nummer |
61305-28-0 |
|---|---|
Molekularformel |
C13H26O4Si |
Molekulargewicht |
274.43 g/mol |
IUPAC-Name |
acetic acid;4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H22O2Si.C2H4O2/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10;1-2(3)4/h6-7,9-10,12H,8H2,1-5H3;1H3,(H,3,4) |
InChI-Schlüssel |
VJFXMWLAJQVNBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)[Si](C)(C)OC1CC(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)

![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)


![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)


![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
